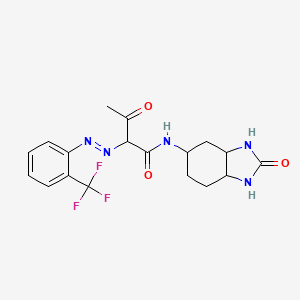

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-2-(trifluoromethyl)phenylazobutyramide

Description

Properties

Molecular Formula |

C18H20F3N5O3 |

|---|---|

Molecular Weight |

411.4 g/mol |

IUPAC Name |

3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)-2-[[2-(trifluoromethyl)phenyl]diazenyl]butanamide |

InChI |

InChI=1S/C18H20F3N5O3/c1-9(27)15(26-25-12-5-3-2-4-11(12)18(19,20)21)16(28)22-10-6-7-13-14(8-10)24-17(29)23-13/h2-5,10,13-15H,6-8H2,1H3,(H,22,28)(H2,23,24,29) |

InChI Key |

LBRJJTXUACHMCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)NC1CCC2C(C1)NC(=O)N2)N=NC3=CC=CC=C3C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

$$

\text{2-(Trifluoromethyl)aniline} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{Coupling}} \text{N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[(2-(trifluoromethyl)phenyl)diazenyl]butanamide}

$$

Detailed Preparation Methods

Diazotization of 2-(Trifluoromethyl)aniline

Reagents :

- 2-(Trifluoromethyl)aniline (1 mol)

- Hydrochloric acid (37%, 2.5 mol)

- Sodium nitrite (1.05 mol)

Procedure :

- Dissolve 2-(trifluoromethyl)aniline in ice-cold hydrochloric acid (0–5°C).

- Add sodium nitrite solution dropwise while maintaining pH < 2.

- Stir for 2 hours at 0–5°C to form the diazonium salt.

Critical Parameters :

Coupling Reaction with N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide

Reagents :

- Diazonium salt (1 mol)

- N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide (1 mol)

- Sodium acetate buffer (pH 4–6)

- Emulsifying agents (e.g., polyoxyethylene ether)

Procedure :

- Suspend the benzimidazolone derivative in water containing emulsifiers.

- Add the diazonium salt solution gradually at 10–15°C.

- Adjust pH to 5–6 using sodium acetate and stir for 4–6 hours.

- Filter, wash with hot water, and dry at 80°C.

Optimization Strategies

Emulsification and Particle Size Control

The use of surfactants (e.g., fatty alcohol polyoxyethylene ether) during coupling ensures uniform particle distribution, enhancing pigment performance.

Table 1: Impact of Emulsifiers on Pigment Properties

| Emulsifier Type | Particle Size (nm) | Color Strength (%) |

|---|---|---|

| Polyoxyethylene ether | 120–150 | 100 |

| Sodium dodecyl sulfate | 200–250 | 85 |

Post-Treatment for Enhanced Stability

Acid Pasting :

- Treat the crude pigment with sulfuric acid (20% v/v) at 60°C to improve crystallinity.

Thermal Annealing : - Heat at 120°C for 2 hours to eliminate amorphous phases.

Analytical Characterization

Spectroscopic Data

Thermal Stability

Table 2: Thermogravimetric Analysis (TGA)

| Temperature (°C) | Weight Loss (%) |

|---|---|

| 25–200 | 0.5 |

| 200–300 | 1.2 |

| 300–400 | 2.8 |

Industrial-Scale Production Challenges

Waste Management

Quality Control

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-2-(trifluoromethyl)phenylazobutyramide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-2-(trifluoromethyl)phenylazobutyramide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of novel heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-2-(trifluoromethyl)phenylazobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compound A : 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide

- CAS : 68399-99-5 .

- Key Difference : Chloro (-Cl) substituent at the phenyl ring’s 4-position instead of a hydrogen atom.

- Higher environmental persistence due to chlorine’s resistance to degradation .

Compound B : 4-[(2,5-Dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide

Functional Group Modifications

Compound C : Pigment Red 176 (C.I. PR 176)

Physicochemical and Environmental Properties

Solubility and Stability

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Water Solubility | <0.02 mg/L | <0.01 mg/L* | 0.1–1 mg/L* | <0.05 mg/L* |

| log Kow | 4.17 | 4.5* | 3.8* | 5.2* |

| Photostability | High | Moderate | High | Moderate |

Key Observations :

Regulatory and Environmental Profiles

*Inferred from structural similarity.

Biological Activity

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-(trifluoromethyl)phenylazobutyramide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

The compound features a benzimidazole ring structure fused with a butanamide moiety, which is known for its versatile biological activities. Its synthesis typically involves the condensation of benzimidazole derivatives with butanamide precursors under controlled conditions to yield high-purity products.

Target Interactions : Benzimidazole derivatives, including this compound, are known to interact with various biological targets such as enzymes and receptors. These interactions can lead to diverse biological effects, including:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens.

- Anticancer Effects : Research indicates potential anticancer activity through mechanisms that may involve apoptosis induction and cell cycle arrest in cancer cells .

Biochemical Pathways : The biological activity of this compound is mediated through interference with key biochemical pathways. For instance, it may inhibit specific enzymes involved in DNA replication or protein synthesis, which are crucial for the survival and proliferation of cancer cells.

Biological Activity Data

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Targeting DNA polymerase |

Case Studies

- Antimicrobial Study : A study demonstrated that N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-(trifluoromethyl)phenylazobutyramide exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at low concentrations.

- Anticancer Research : In vitro studies on human cancer cell lines revealed that this compound induced apoptosis via the mitochondrial pathway. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.